molecular formula C11H21BO2 B1421300 (4-Pentylcyclohex-1-en-1-yl)boronic acid CAS No. 1072946-31-6

(4-Pentylcyclohex-1-en-1-yl)boronic acid

Cat. No.: B1421300
CAS No.: 1072946-31-6
M. Wt: 196.1 g/mol
InChI Key: FNIVZIHUKLFDQI-UHFFFAOYSA-N
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Description

(4-Pentylcyclohex-1-en-1-yl)boronic acid is a useful research compound. Its molecular formula is C11H21BO2 and its molecular weight is 196.1 g/mol. The purity is usually 95%.
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Biological Activity

(4-Pentylcyclohex-1-en-1-yl)boronic acid, with the chemical formula C11H21BO2C_{11}H_{21}BO_2 and CAS number 1072946-31-6, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 196.1 g/mol
  • IUPAC Name : (4-pentylcyclohexen-1-yl)boronic acid
  • Purity : Typically ≥ 95%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest its effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related boronic acids and their interactions with biological systems:

  • Enzyme Inhibition : Boronic acids are known to interact with serine proteases, which may contribute to their anti-inflammatory effects.
  • Cell Signaling Modulation : Similar compounds have been shown to influence signaling pathways related to apoptosis and cell proliferation.

Case Studies

Comparative Analysis

To better understand the potential of this compound, a comparison with other boronic acids is useful:

Compound NameBiological ActivityMechanism of Action
Boronic Chalcone DerivativesAnticancerApoptosis induction
Cyclohexenylboronic AcidAntimicrobialEnzyme inhibition
Pent-1-en-1-ylboronic AcidAntiproliferativeProteasome inhibition

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Skin Permeation : Log Kp indicates moderate skin permeability at -6.42 cm/s.
  • CYP Interaction : It does not inhibit major cytochrome P450 enzymes (CYPs), suggesting a lower risk for drug-drug interactions .

Properties

IUPAC Name

(4-pentylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h8,10,13-14H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIVZIHUKLFDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674488
Record name (4-Pentylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-31-6
Record name (4-Pentylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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